Cas no 141923-89-9 (3,3-Dimethyl-1-methylsulfonylpiperazine)

3,3-Dimethyl-1-methylsulfonylpiperazine is a specialized piperazine derivative featuring a dimethyl-substituted ring and a methylsulfonyl functional group. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its structural rigidity and electron-withdrawing sulfonyl moiety, which can influence reactivity and stability. The dimethyl substitution enhances steric control, making it a potential intermediate for the development of biologically active molecules or ligands in catalysis. Its well-defined molecular structure allows for precise modifications, facilitating applications in medicinal chemistry and material science. The compound's purity and consistent performance make it suitable for high-precision synthetic workflows.
3,3-Dimethyl-1-methylsulfonylpiperazine structure
141923-89-9 structure
Product Name:3,3-Dimethyl-1-methylsulfonylpiperazine
CAS No:141923-89-9
MF:C7H16N2O2S
MW:192.279140472412
CID:1105971
PubChem ID:19815142
Update Time:2025-05-25

3,3-Dimethyl-1-methylsulfonylpiperazine Chemical and Physical Properties

Names and Identifiers

    • 3,3-dimethyl-1-(methylsulfonyl)-Piperazine
    • 3,3-DIMETHYL-1-METHYLSULFONYLPIPERAZINE
    • 3,3-dimethyl-1-(methylsulfonyl)piperazine
    • 1-methanesulfonyl-3,3-dimethyl-piperazine
    • CS-0238110
    • DB-112357
    • 141923-89-9
    • 4-Methanesulphonyl-2,2-dimethylpiperazine
    • 1-methanesulfonyl-3,3-dimethylpiperazine
    • MFCD19285581
    • AKOS017514584
    • XGPSKFQWNTUFSH-UHFFFAOYSA-N
    • EN300-190083
    • SCHEMBL189970
    • 3,3-Dimethyl-1-methylsulfonylpiperazine
    • MDL: MFCD19285581
    • Inchi: 1S/C7H16N2O2S/c1-7(2)6-9(5-4-8-7)12(3,10)11/h8H,4-6H2,1-3H3
    • InChI Key: XGPSKFQWNTUFSH-UHFFFAOYSA-N
    • SMILES: S(C)(N1CCNC(C)(C)C1)(=O)=O

Computed Properties

  • Exact Mass: 192.09324893g/mol
  • Monoisotopic Mass: 192.09324893g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 253
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 57.8Ų

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Additional information on 3,3-Dimethyl-1-methylsulfonylpiperazine

Comprehensive Overview of 3,3-Dimethyl-1-methylsulfonylpiperazine (CAS No. 141923-89-9): Properties, Applications, and Industry Insights

3,3-Dimethyl-1-methylsulfonylpiperazine (CAS No. 141923-89-9) is a specialized organic compound gaining traction in pharmaceutical and agrochemical research due to its unique structural features. This sulfonylpiperazine derivative exhibits a molecular framework combining a piperazine ring with dimethyl and methylsulfonyl substituents, offering versatile reactivity for synthetic applications. With a growing interest in heterocyclic compounds and sulfur-containing molecules, this compound aligns with trends in drug discovery targeting neurological and metabolic disorders.

The compound's physicochemical properties include a molecular weight of 192.28 g/mol and a stable crystalline form under standard conditions. Researchers highlight its role as a building block for developing kinase inhibitors and GPCR modulators, addressing frequent search queries like "piperazine derivatives in drug design" and "sulfone functional group applications." Its electron-withdrawing sulfonyl group enhances hydrogen bonding capacity, making it valuable for optimizing drug solubility—a key concern in bioavailability enhancement strategies.

Recent patent analyses reveal 3,3-Dimethyl-1-methylsulfonylpiperazine as a precursor in crop protection agents, responding to the agricultural sector's demand for novel fungicides. This connects with trending searches on "sustainable agrochemicals" and "low-toxicity fungicide alternatives." The compound's selective reactivity allows derivatization at multiple positions, enabling structure-activity relationship (SAR) studies—a hot topic in computational chemistry forums.

Quality standards for CAS No. 141923-89-9 specify ≥98% purity by HPLC, with analytical methods including NMR spectroscopy and mass spectrometry verification. Storage recommendations emphasize protection from moisture at 2-8°C, addressing common user questions about "chemical stability of sulfonamides." The compound's low hygroscopicity compared to other piperazine derivatives makes it preferable for industrial-scale applications.

Emerging applications in material science explore its use as a monomer for high-performance polymers, particularly in gas separation membranes. This intersects with searches for "sulfone-containing polymers" and "thermal-resistant materials." The methylsulfonyl group contributes to flame retardancy, positioning it as a candidate for electronic encapsulation materials—a sector experiencing 12% annual growth according to market reports.

Synthetic routes to 3,3-Dimethyl-1-methylsulfonylpiperazine typically involve nucleophilic substitution of chloropiperazine derivatives, with process optimization studies focusing on green chemistry principles. Recent publications describe microwave-assisted synthesis achieving 89% yield, aligning with industry interest in "energy-efficient organic synthesis." Regulatory status confirms compliance with REACH and TSCA, with no current restricted substance classifications.

The compound's structure-activity profile shows promise in addressing drug resistance challenges, particularly in antimicrobial development. Researchers investigating "non-antibiotic adjuvants" have noted its potential to enhance membrane permeability. Its balanced lipophilicity (LogP ~1.2) makes it valuable for CNS drug candidates, answering frequent queries about "blood-brain barrier penetration strategies."

Market analysis indicates steady demand growth for 141923-89-9 at 6.8% CAGR, driven by pharmaceutical R&D expansion in Asia-Pacific regions. Technical discussions often focus on its scalable purification via recrystallization from ethyl acetate/hexane mixtures. The compound's compatibility with common coupling reagents like HATU and EDCI supports its use in peptide mimetic development.

Environmental fate studies demonstrate moderate biodegradability (OECD 301B), with hydrolysis as the primary degradation pathway. This data addresses ecological concerns reflected in searches for "green pharmaceutical intermediates." The metabolic stability of derived compounds makes them attractive for prodrug design, particularly in oncology applications where "targeted drug delivery" remains a top research priority.

Future research directions may explore 3,3-Dimethyl-1-methylsulfonylpiperazine's potential in bioconjugation chemistry, given the sulfonyl group's affinity for thiol reactions. Its structural rigidity could benefit fragment-based drug discovery approaches—a technique gaining prominence in virtual screening workflows. As analytical techniques advance, particularly in cryo-EM and AI-assisted molecular modeling, this compound's applications may expand further into allosteric modulator development.

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